N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a benzodioxine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2-chloropyridine derivative, which can be synthesized through a halogenation reaction of pyridine. The benzodioxine ring system is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using suitable amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can be used to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-chloropyridine derivatives: These compounds share the pyridine ring with a chlorine substituent.
Benzodioxine derivatives: Compounds with similar benzodioxine ring systems.
Carboxamide derivatives: Compounds featuring the carboxamide
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-13-10(2-1-5-16-13)17-14(18)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJJDOQSAQWHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(N=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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